molecular formula C22H23N5O3S B2979296 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile CAS No. 941248-23-3

2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile

Cat. No.: B2979296
CAS No.: 941248-23-3
M. Wt: 437.52
InChI Key: FBOMTSIXYLIYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, a phenyl ring, an oxazole ring, and a pyridine moiety. Its multifaceted structure suggests it could interact with multiple biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile typically involves several steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Attachment of the Phenyl Ring: The phenyl ring with a sulfonyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Piperidine Ring: The piperidine ring can be added through a reductive amination reaction.

    Addition of the Pyridine Moiety: The pyridine group can be attached using a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

    Solvents: Selection of solvents that maximize reaction efficiency and minimize environmental impact.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.

    Reduction: Reduction reactions can modify the nitro or carbonyl groups if present in derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

    Receptor Binding: Potential to bind to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Its structure suggests it could be a lead compound for developing new pharmaceuticals, particularly in targeting specific proteins or pathways.

    Diagnostics: Possible use in diagnostic imaging or as a biomarker.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a kinase enzyme, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(aminomethyl)oxazole-4-carbonitrile: Similar structure but lacks the pyridine moiety.

    2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-2-ylmethyl)amino)oxazole-4-carbonitrile: Similar but with a different position of the pyridine ring.

Uniqueness

The presence of both the piperidine and pyridine rings, along with the sulfonyl and oxazole groups, makes 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile unique. This combination of functional groups allows for diverse interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-16-8-11-27(12-9-16)31(28,29)19-6-4-18(5-7-19)21-26-20(13-23)22(30-21)25-15-17-3-2-10-24-14-17/h2-7,10,14,16,25H,8-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOMTSIXYLIYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.